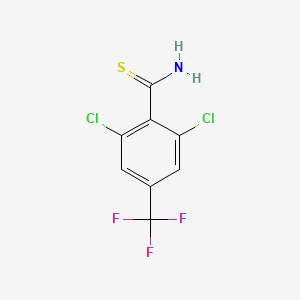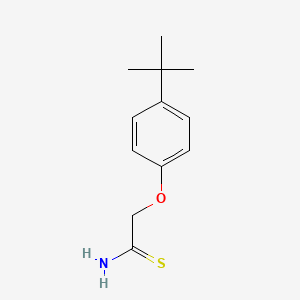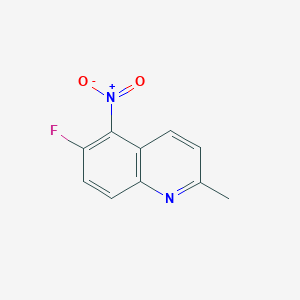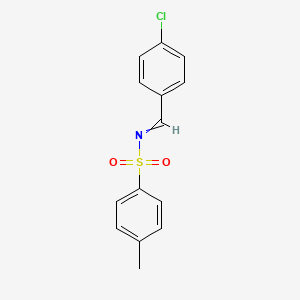![molecular formula C18H21F3N2O4 B1607931 Methyl 8-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]octanoate CAS No. 680216-05-1](/img/structure/B1607931.png)
Methyl 8-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]octanoate
Descripción general
Descripción
Methyl 8-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]octanoate is a chemical compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an oxadiazole ring. The octanoate ester group provides the compound with unique chemical properties, making it of interest in various scientific research fields.
Aplicaciones Científicas De Investigación
Methyl 8-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]octanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]octanoate typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under acidic or basic conditions.
Introduction of the trifluoromethoxy group: This step often involves the use of trifluoromethoxy-containing reagents in the presence of catalysts to ensure the selective introduction of the trifluoromethoxy group onto the phenyl ring.
Esterification: The final step involves the esterification of the oxadiazole derivative with octanoic acid or its derivatives under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 8-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The trifluoromethoxy group or other substituents on the phenyl ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.
Mecanismo De Acción
The mechanism of action of Methyl 8-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]octanoate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of target proteins. The oxadiazole ring may participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 8-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]octanoate
- Methyl 8-[3-[4-(methoxy)phenyl]-1,2,4-oxadiazol-5-yl]octanoate
- Methyl 8-[3-[4-(fluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]octanoate
Uniqueness
Methyl 8-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]octanoate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds with different substituents.
Propiedades
IUPAC Name |
methyl 8-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O4/c1-25-16(24)8-6-4-2-3-5-7-15-22-17(23-27-15)13-9-11-14(12-10-13)26-18(19,20)21/h9-12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDFBAWVMAIEMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCC1=NC(=NO1)C2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381872 | |
| Record name | Methyl 8-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680216-05-1 | |
| Record name | Methyl 8-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




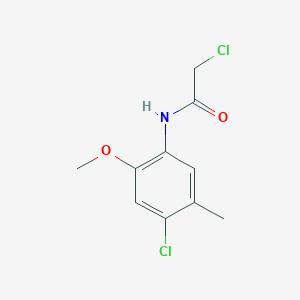

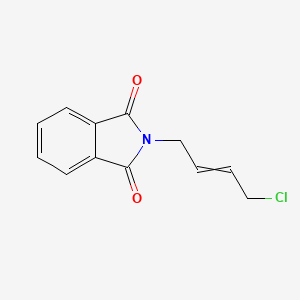
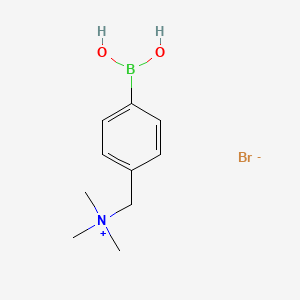
![3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole](/img/structure/B1607861.png)

![2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile](/img/structure/B1607864.png)
